molecular formula C7H7F4N5 B1483035 4-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2097972-49-9

4-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1483035
CAS RN: 2097972-49-9
M. Wt: 237.16 g/mol
InChI Key: UAVWKTLRDJABKI-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole (4-AMFEP) is a novel synthetic pyrazole molecule that has recently been developed for use in laboratory experiments and scientific research. It is a versatile compound with many potential applications due to its unique chemical structure and properties.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Fluorinated Pyrazoles : Research has focused on developing efficient synthetic routes to fluorinated pyrazoles, which are valuable for their potential applications in agrochemicals and pharmaceuticals. For instance, the synthesis of 4-fluoromethylsydnones and their transformation into pyrazoles through cycloaddition reactions with alkynes showcases a method to access fluorinated pyrazoles with regioselective control (Foster et al., 2013).

  • Chemical Characterization and Reactivity : Studies on the synthesis of new 4-fluoroalkyl substituted N-phenylpyrazoles, highlighting the role of fluorination reactions in modifying the chemical structure and properties of pyrazoles, have been reported. This includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent, showcasing the adaptability of fluorinated pyrazoles for further chemical modifications (Bonacorso et al., 2015).

  • Heterocyclization to Form Fluorinated Pyrazoles : A methodology for preparing 4-fluoro-5-(perfluoroalkyl)pyrazoles from organofluorosilicon building blocks has been developed. This approach is general and applies to a variety of derivatives, indicating the versatility of fluorinated pyrazoles in chemical synthesis (Bouillon et al., 2001).

Potential Bioactive Properties

  • Nematocidal and Fungicidal Activities : Fluorine-containing pyrazole carboxamide derivatives have been evaluated for their bioactivity, showing promising nematocidal activity against M. incognita, albeit with weak fungicidal activity. This highlights the potential of fluorinated pyrazoles in agrochemical applications (Zhao et al., 2017).

  • Antimicrobial Activity : Various fluorinated pyrazolone derivatives have been synthesized and assessed for their antimicrobial activity, demonstrating the influence of fluorine substitution on bioactive properties. This research opens avenues for the development of new antimicrobial agents based on fluorinated pyrazole frameworks (Shelke et al., 2007).

properties

IUPAC Name

4-(azidomethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F4N5/c8-1-2-16-4-5(3-13-15-12)6(14-16)7(9,10)11/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVWKTLRDJABKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)C(F)(F)F)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F4N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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